2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure with an amino group at the 2-position and a tetrahydro modification at the 5,6,7,8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Intermolecular Annulation Reaction: An efficient approach to synthesize quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Reaction of 2-Aminobenzamide and Styrene: Another method involves the reaction of 2-aminobenzamide and styrene in the presence of di-tertiary-butyl peroxide and p-toluene sulfonic acid, producing 2-phenylquinazoline-4(3H)-one derivatives.
Industrial Production Methods
Industrial production methods for 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The focus is on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one: Similar in structure but with a hexahydro modification.
2-amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline: Contains a hydroxy group at the 4-position.
2-amino-4-phenylthiazole-5-carbohydrazide: Features a thiazole ring and a carbohydrazide group.
Uniqueness
2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique due to its specific tetrahydro modification, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGVXCHGASIZAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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